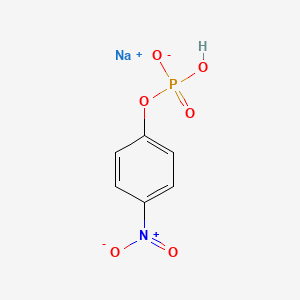

4-Nitrophenyl dihydrogen phosphate, sodium salt

Vue d'ensemble

Description

4-Nitrophenyl dihydrogen phosphate, sodium salt is a useful research compound. Its molecular formula is C6H5NNaO6P and its molecular weight is 241.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzyme Activity and Inhibitors

Research on ester derivatives, similar to phosphoric acid mono(4-nitrophenyl) ester, sodium salt, reveals their importance in studying enzyme activities. For instance, esters such as sodium 3-(octyloxy)-4-nitrobenzoate have been utilized as standards for assaying the activity of phospholipase enzymes, which are critical in understanding the effects of toxins like those from snake bites. These compounds, due to their amphiphilic nature, serve as models for understanding the interaction and inhibition of phospholipase activity, providing insights into therapeutic approaches against envenomation and other conditions where enzyme regulation is crucial (Soto et al., 2018).

Chemical Structure and Kinetics

The study of the solid-state structure and kinetic behavior of phosphoric acid derivatives, including 4-nitrophenyl phosphoric acid and its salts, furnishes valuable data on the interactions between different forms of these compounds and cations like potassium. This research aids in understanding the molecular dynamics and structural configurations that are pivotal in the development of new materials and chemicals with desired properties and reactivities (Kuczek et al., 2006).

Catalytic Activity and Surfactant Behavior

Furthermore, derivatives of phosphoric acid esters have been investigated for their surfactant properties and catalytic activities. For example, sodium salts of mono-n-dodecyl phosphoric acid ester have been explored for their aggregation behavior in aqueous media and their function in catalyzing the hydrolysis of p-nitrophenyl acetate. These studies are crucial for applications in the chemical industry where surfactants and catalysts play essential roles in product formulation and chemical synthesis (Nakayama et al., 2004).

Material Science and Photochemical Properties

Additionally, the synthesis and study of polyoxometalates containing para-nitrobenzene phosphorous acid fragment reveal their potential as powerful photooxidizing agents or catalysts for photochemical oxidation. This research opens new avenues for the use of such compounds in material science, particularly in the development of materials with specific photochemical properties that could be beneficial in various technological applications (Katin & Zelentsov, 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound 4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt is the enzyme group known as phosphatases . These enzymes play a crucial role in cellular functions such as signal transduction and energy metabolism.

Mode of Action

this compound acts as a chromogenic substrate for phosphatases . When the compound interacts with these enzymes, it undergoes a dephosphorylation reaction. This reaction results in the release of a yellow-colored product, 4-nitrophenol .

Biochemical Pathways

The interaction of this compound with phosphatases affects the biochemical pathways associated with these enzymes. The dephosphorylation reaction catalyzed by phosphatases is a key step in many signaling pathways. The release of 4-nitrophenol can be measured spectrophotometrically, providing a quantitative readout of phosphatase activity .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for phosphatases. By providing a measurable output for phosphatase activity, it enables the study of these enzymes’ roles in various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of the dephosphorylation reaction. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt plays a crucial role in biochemical reactions as a substrate for phosphatase enzymes. When hydrolyzed by alkaline phosphatase, it releases 4-nitrophenol, which can be quantified by colorimetric detection at 405 nm. This interaction is essential for measuring the activity of alkaline phosphatase in various assays. The compound also interacts with acid phosphatase, serving as a substrate to measure its activity. These interactions are vital for understanding enzyme kinetics and the regulation of phosphatase activity in biological systems .

Cellular Effects

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt influences various cellular processes by serving as a substrate for phosphatase enzymes. In cells, the hydrolysis of this compound by alkaline phosphatase leads to the production of 4-nitrophenol, which can affect cell signaling pathways and gene expression. The compound’s role in measuring phosphatase activity is crucial for studying cellular metabolism and the regulation of phosphate groups in proteins, which are essential for numerous cellular functions .

Molecular Mechanism

The molecular mechanism of phosphoric acid, mono(4-nitrophenyl) ester, sodium salt involves its hydrolysis by phosphatase enzymes. When the compound binds to the active site of alkaline phosphatase, it undergoes a catalytic reaction that releases 4-nitrophenol and inorganic phosphate. This reaction is essential for measuring enzyme activity and understanding the regulation of phosphatases in biological systems. The compound’s interaction with acid phosphatase follows a similar mechanism, highlighting its versatility as a substrate for different phosphatase enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphoric acid, mono(4-nitrophenyl) ester, sodium salt can change over time due to its stability and degradation. The compound is generally stable when stored in a cool place, but it can degrade when exposed to strong oxidizing agents, acids, or bases. Long-term studies have shown that the compound maintains its effectiveness as a substrate for phosphatase enzymes, allowing for consistent measurement of enzyme activity in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of phosphoric acid, mono(4-nitrophenyl) ester, sodium salt vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for measuring phosphatase activity without causing adverse effects. At high doses, it may exhibit toxic effects, potentially disrupting cellular functions and metabolic processes. Understanding the dosage effects is crucial for optimizing the use of this compound in biochemical assays and ensuring accurate measurement of enzyme activity .

Metabolic Pathways

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt is involved in metabolic pathways related to phosphate metabolism. The compound interacts with phosphatase enzymes, leading to the hydrolysis of phosphate groups and the release of 4-nitrophenol. This reaction is essential for studying the regulation of phosphate groups in proteins and understanding the role of phosphatases in cellular metabolism. The compound’s involvement in these pathways highlights its importance in biochemical research .

Transport and Distribution

Within cells and tissues, phosphoric acid, mono(4-nitrophenyl) ester, sodium salt is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can serve as a substrate for phosphatase enzymes. The compound’s distribution is crucial for ensuring accurate measurement of enzyme activity in different cellular contexts .

Subcellular Localization

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt is localized to specific subcellular compartments where it interacts with phosphatase enzymes. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its availability as a substrate for enzyme activity. Understanding the subcellular localization of this compound is essential for studying its role in biochemical reactions and its impact on cellular functions .

Propriétés

IUPAC Name |

sodium;(4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYANEADGUFWRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NNaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

330-13-2 (Parent) | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054306273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90903990 | |

| Record name | Sodium p-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54306-27-3, 4154-43-2 | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054306273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dihydrogen phosphate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.